molecular formula C21H21N3O3S B2741278 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one CAS No. 897468-77-8

1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one

Cat. No.: B2741278
CAS No.: 897468-77-8
M. Wt: 395.48
InChI Key: KFEPCZGSDHLLQW-UHFFFAOYSA-N
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Description

1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenyl ethanone group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the field of anti-inflammatory and anticancer research .

Mechanism of Action

Preparation Methods

The synthesis of 1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one typically involves multiple steps:

Chemical Reactions Analysis

1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-{4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)23-9-11-24(12-10-23)21-22-18-8-7-17(27-2)13-19(18)28-21/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEPCZGSDHLLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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